molecular formula C46H90ClN5O3 B12712271 N,N'-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide CAS No. 94113-58-3

N,N'-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide

Cat. No.: B12712271
CAS No.: 94113-58-3
M. Wt: 796.7 g/mol
InChI Key: QFTVGOMJHBCFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide is an organic compound with the CAS registry number 94113-58-3 . Its molecular formula is C46H90ClN5O3, and it has a molecular weight of 796.7 g/mol . This substance belongs to a class of complex stearamides, which are synthetically derived and typically feature long hydrophobic alkyl chains. Related chemical structures, such as ethylene bis(stearamide) (EBS), are well-known in industrial and materials research for their properties as lubricants, release agents, and dispersants in applications like polymer processing and powder metallurgy . The specific incorporation of both chloro and hydroxyethyl functional groups in this molecule suggests potential for enhanced reactivity or polarity compared to standard bis-stearamides, making it a compound of interest for advanced materials science research. It may be investigated for developing specialized surface coatings, as a modifier for plastic and resin formulations, or as a precursor for further chemical synthesis. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers can inquire for detailed specifications, availability, and custom synthesis options.

Properties

CAS No.

94113-58-3

Molecular Formula

C46H90ClN5O3

Molecular Weight

796.7 g/mol

IUPAC Name

N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]-(2-chloro-2-hydroxyethyl)amino]ethyl]octadecanamide

InChI

InChI=1S/C46H90ClN5O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(54)48-39-45(50-35-36-50)52(41-42(47)53)46(51-37-38-51)40-49-44(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42,45-46,53H,3-41H2,1-2H3,(H,48,54)(H,49,55)

InChI Key

QFTVGOMJHBCFPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(N1CC1)N(CC(O)Cl)C(CNC(=O)CCCCCCCCCCCCCCCCC)N2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide typically involves the reaction of stearic acid with ethylenediamine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored and controlled using advanced instrumentation to ensure consistent quality and efficiency. The final product is purified through various separation techniques, such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the removal of oxygen or the addition of hydrogen.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

N,N'-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide serves as a reagent in organic synthesis. It acts as a building block for the preparation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable tool in synthetic chemistry.

Biology

The compound is being studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in antimicrobial coatings or treatments.
  • Cytotoxicity Studies : Preliminary studies show low toxicity levels in human cell lines, indicating its safety for biomedical applications where cell viability is crucial.

Medicine

In the medical field, this compound is investigated for:

  • Drug Delivery Systems : Its chemical properties may facilitate the development of effective drug delivery mechanisms.
  • Pharmaceutical Formulations : The compound's unique structure can be utilized in formulating new therapeutic agents.

Industry

The compound finds applications in industrial processes:

  • Surfactants and Lubricants : Its chemical properties make it suitable for producing surfactants and lubricants used in various industrial applications.
  • Polymer Production : It can be used as an additive or component in the synthesis of polymers.

Antimicrobial Properties

A study on related compounds demonstrated their effectiveness against various bacterial strains. This highlights the potential for developing antimicrobial treatments using this compound derivatives.

Cytotoxicity Assessments

Research involving N,N-bis(2-hydroxyethyl)stearylamine indicated low toxicity levels in human cell lines. Such findings suggest that this compound could be safe for biomedical applications.

Safety Assessments

The European Food Safety Authority (EFSA) has evaluated similar amine compounds used in food contact materials and found no concerns regarding genotoxicity or accumulation in humans when used within specified limits. This assessment can provide insights into the safety profile of this compound.

Mechanism of Action

The mechanism of action of N,N’-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Ethane-1,2-diyl Backbones

The ethane-1,2-diyl motif is common in surfactants, corrosion inhibitors, and bioactive compounds. Key structural analogs include:

Compound Name Molecular Formula Key Functional Groups Key Properties Reference(s)
N,N'-(Ethane-1,2-diyl)distearamide $ \text{C}{38}\text{H}{76}\text{N}2\text{O}2 $ Stearamide termini Hydrophobic lubricant; low polarity
CGSES16 (Gemini surfactant) $ \text{C}{42}\text{H}{84}\text{Cl}2\text{N}4\text{O}_6 $ Ester spacer, dimethylaminoethyl groups Corrosion inhibition (97.46% efficiency)
N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) $ \text{C}{20}\text{H}{20}\text{N}2\text{O}4 $ Phenylacetamide termini Cytotoxic activity (IC$_{50}$ = 18 µM)
Schiff base (Fluorenyl derivative) $ \text{C}{32}\text{H}{24}\text{N}_4 $ Fluorenyl methanimine Antibacterial (MIC = 75–100 µL)

Key Structural Differences :

  • The target compound’s chloro-hydroxyethyl groups introduce polarity and hydrogen-bonding capacity, unlike the non-polar stearamide termini in CAS 110-30-5 .
  • Unlike cytotoxic phenylacetamide derivatives , the stearamide chains may prioritize membrane interaction over direct enzyme inhibition.

Comparison with Analogues :

  • CGSES Surfactants: Synthesized via quaternization of dimethylaminoethyl amides, a step absent in the target compound’s synthesis .
  • Schiff Bases : Formed via condensation of amines and carbonyl compounds, differing from the amidation approach here .

Functional Performance

Surface Activity and Corrosion Inhibition

Gemini surfactants like CGSES16 achieve >97% corrosion inhibition due to their quaternary ammonium groups and ester spacers, which enhance adsorption on mild steel . The target compound’s chloro-hydroxyethyl groups may improve adsorption via polar interactions but likely exhibit lower efficiency than CGSES16 due to the absence of charged moieties.

Biological Activity

N,N'-(((2-Chloro-2-hydroxyethyl)imino)bis(ethane-1,2-diyliminoethane-1,2-diyl))distearamide is a complex chemical compound with potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, safety assessments, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C46H90ClN5O3C_{46}H_{90}ClN_5O_3 and a molecular weight of 825.17 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of stearamide have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial coatings or treatments .

2. Cytotoxicity Studies
Cytotoxicity assessments have been conducted on related compounds. A study involving N,N-bis(2-hydroxyethyl)stearylamine indicated low toxicity levels in human cell lines, with no significant genotoxic effects noted . This suggests that the compound may be safe for use in biomedical applications where cell viability is crucial.

3. Safety Assessments
The European Food Safety Authority (EFSA) has evaluated the safety of related amine compounds used in food contact materials. They concluded that N,N-bis(2-hydroxyethyl)stearylamine does not raise concerns regarding genotoxicity or accumulation in humans when used within specified limits . This assessment can provide insights into the safety profile of this compound.

Case Studies

Study Findings
Antimicrobial ActivityDemonstrated effectiveness against gram-positive and gram-negative bacteria .
CytotoxicityLow cytotoxicity in human cell lines; no genotoxic effects observed .
Safety in Food ContactNo safety concerns when used as an antistatic agent in food packaging materials .

Applications

The unique properties of this compound suggest several applications:

  • Antimicrobial Coatings : Its antimicrobial properties could be harnessed for developing coatings in medical devices or food packaging.
  • Biomedical Applications : The low cytotoxicity profile makes it a candidate for drug delivery systems or tissue engineering scaffolds.
  • Industrial Uses : As a processing aid or dispersing agent in polymer manufacturing due to its thermal stability and low volatility .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction progress be monitored effectively?

The compound’s synthesis involves sequential nucleophilic substitutions and condensation reactions. A viable approach includes reacting 2-chloro-2-hydroxyethylamine with bis(ethane-1,2-diyliminoethane-1,2-diyl) precursors, followed by stearamide functionalization. Chloroacetyl chloride is typically used for acetylation under cold, anhydrous conditions to minimize side reactions . Reaction progress can be monitored via thin-layer chromatography (TLC) with chloroform/methanol (9:1) as the mobile phase. For intermediates with low UV activity, iodine vapor or ninhydrin staining is recommended .

Basic: What purification strategies are suitable for isolating this amphiphilic compound?

Due to its amphiphilic nature (long alkyl chains and polar imino/hydroxy groups), column chromatography using silica gel with gradient elution (hexane → ethyl acetate → methanol) is effective. Alternatively, recrystallization from a mixed solvent system (e.g., acetone/water) exploits temperature-dependent solubility. Membrane-based separation (e.g., ultrafiltration) may also isolate high-purity fractions by molecular weight cut-off .

Basic: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution structural data . For disordered regions (e.g., flexible stearamide chains), iterative refinement with restraints on bond lengths/angles is critical. Hydrogen-bonding networks can be visualized using Mercury software, and graph set analysis (R²₂(8), etc.) classifies intermolecular interactions .

Advanced: How should researchers resolve contradictions between spectroscopic (NMR) and crystallographic data during structural validation?

Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. solid state). Validate NMR assignments using 2D techniques (¹H-¹³C HSQC, HMBC) to confirm connectivity. For crystallography, check for twinning or pseudosymmetry via PLATON’s TWIN/BASF tools . Cross-validate with DFT-calculated NMR chemical shifts (Gaussian or ORCA) to reconcile differences .

Advanced: What experimental design principles minimize by-products during synthesis, given the compound’s multiple reactive sites?

A stepwise protocol is essential:

Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) ethers to block the 2-hydroxyethyl moiety during imino bond formation.

Controlled stoichiometry : Employ a 1:1.05 molar ratio of amine to chloroacetyl chloride to avoid over-acylation .

Low-temperature reactions : Maintain ≤0°C during acylations to suppress side reactions.

In-situ monitoring : Use FTIR to track carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) peaks .

Advanced: How can graph set analysis elucidate hydrogen-bonding motifs in the crystal lattice?

Apply Etter’s rules to categorize hydrogen bonds into finite (e.g., dimers), infinite (chains), or complex motifs. For example, a C(6) chain motif indicates a six-membered hydrogen-bonded ring along one axis. Use ToposPro or CrystalExplorer to generate interaction graphs and quantify network robustness .

Advanced: What strategies enable the study of this compound’s self-assembly into supramolecular structures?

Solvent polarity screening : Test self-assembly in DMSO (disrupts H-bonding) vs. chloroform (promotes hydrophobic packing).

Critical micelle concentration (CMC) determination : Use pyrene fluorescence to detect aggregation transitions.

TEM/SEM imaging : Visualize micellar or vesicular structures in aqueous phases.

Theoretical modeling : Apply molecular dynamics (GROMACS) to simulate assembly pathways .

Advanced: How can computational models predict biological interactions of this compound?

Docking studies : Use AutoDock Vina to screen against lipid-binding proteins (e.g., albumin).

Pharmacokinetics prediction : SwissADME estimates logP (lipophilicity) and BBB permeability.

Toxicity profiling : Leverage ProTox-II for cytotoxicity and organ-specific toxicity predictions.

Membrane interaction studies : Apply coarse-grained MD (MARTINI forcefield) to model lipid bilayer penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.